2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate
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Overview
Description
2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromones and coumarins. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method involves the reaction of 3-acetylcoumarin with 3-formylchromone in the presence of a base such as sodium hydroxide, followed by acetylation using acetic anhydride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Scientific Research Applications
2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cancer progression . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .
Comparison with Similar Compounds
2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate is unique due to its specific structural features and biological activities. Similar compounds include:
- 3-(4-chlorophenyl)-2-(4-(3-oxo-3H-benzo[f]chromen-2-yl)-thiazol-2-yl)acrylonitrile
- 2-[5-(3-oxo-3H-benzo[f]chromen-2-yl)-thiazol-2-yl]-3-thiophen-2-yl-acrylonitrile
- Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoate
These compounds share similar chromone and coumarin moieties but differ in their substituents and overall structure, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C24H14O6 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
[2-oxo-4-(3-oxobenzo[f]chromen-2-yl)chromen-7-yl] acetate |
InChI |
InChI=1S/C24H14O6/c1-13(25)28-15-7-8-17-18(12-23(26)29-22(17)10-15)20-11-19-16-5-3-2-4-14(16)6-9-21(19)30-24(20)27/h2-12H,1H3 |
InChI Key |
MCDIKUPNNVZQLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Origin of Product |
United States |
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